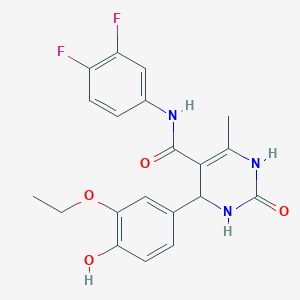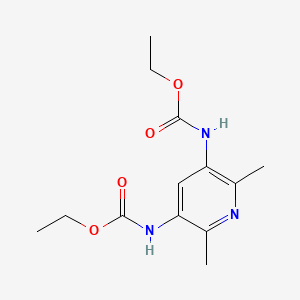![molecular formula C25H20N2O2S3 B11627035 2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11627035.png)
2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-PHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with phenyl, thiophene, and sulfonylethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue, followed by bromination using bromine in acetic acid . Another approach involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by further reactions to introduce the sulfonylethyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-PHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The thiophene and sulfonylethyl groups can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, acetic acid as a solvent, and various oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine.
Aplicaciones Científicas De Investigación
4-PHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: Studies have explored its role in modulating biological pathways, including its effects on protein kinase C (PKC) and other molecular targets.
Mecanismo De Acción
The mechanism of action of 4-PHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PKCθ, a novel isoform of protein kinase C crucial for T cell activation and survival . This inhibition can have therapeutic implications in diseases such as multiple sclerosis and arthritis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile: Shares a similar pyridine-3-carbonitrile core but with different substituents.
4-Methylsulfonylphenyl indole derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities but differ in their core structure.
Uniqueness
The uniqueness of 4-PHENYL-2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE lies in its combination of phenyl, thiophene, and sulfonylethyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C25H20N2O2S3 |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
2-(2-benzylsulfonylethylsulfanyl)-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H20N2O2S3/c26-17-22-21(20-10-5-2-6-11-20)16-23(24-12-7-13-30-24)27-25(22)31-14-15-32(28,29)18-19-8-3-1-4-9-19/h1-13,16H,14-15,18H2 |
Clave InChI |
PXBUACQIZYIOPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)CCSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11626952.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11626963.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11626973.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626985.png)
![2-(4-chlorophenyl)-3-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)quinazolin-4(3H)-one](/img/structure/B11626991.png)
![2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11626996.png)
![N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11627006.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11627007.png)
![methyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627012.png)
![2-(N-Phenyl4-ethoxybenzenesulfonamido)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11627014.png)
![3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-N,N-diethylpropanamide](/img/structure/B11627017.png)
